{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxyacetic acid is a chemical compound with the following structural formula: !Molecular Structure. It contains a carbazole moiety, an amino group, and an oxoethoxyacetic acid functional group. The compound exhibits interesting optical properties and has potential applications in photopolymerization .
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, it can be prepared through Sonogashira coupling and Knoevenagel reactions . These reactions allow the incorporation of the carbazole group and the oxoethoxyacetic acid moiety into the final structure .
Molecular Structure Analysis
Density functional theory (DFT) calculations reveal that the compound’s structure is coplanar-conjugated and uniform in shape. This molecular arrangement contributes to its optical properties and electron transitions. The UV spectra exhibit absorption peaks in the range of 240 nm to 400 nm, indicating both π–π* and n–π* electron transitions .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. For instance, the oxoethoxyacetic acid group can participate in nucleophilic addition reactions, while the carbazole moiety may undergo oxidation or reduction processes. Further investigations are needed to explore its reactivity with other compounds .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDTTXBQXYGBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.